![molecular formula C13H16O10 B14106116 [(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B14106116.png)
[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at positions 1, 4, and 6, and a carbonate group at positions 2 and 3 of the mannopyranose ring .
准备方法
The synthesis of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate typically involves the acetylation of α-D-mannopyranose followed by the introduction of the carbonate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The carbonate group is then introduced using phosgene or a similar reagent under controlled conditions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The carbonate group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
科学研究应用
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Structural Studies: Used to study the structure and function of carbohydrates.
Synthesis of Glycoconjugates: Employed in the synthesis of complex glycoconjugates for biological studies.
Biological Assays: Utilized in various biochemical assays to investigate carbohydrate-protein interactions.
In addition to glycobiology, this compound finds applications in organic synthesis and medicinal chemistry, where it serves as a building block for more complex molecules.
作用机制
The mechanism of action of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonate groups play a crucial role in modulating these interactions, thereby influencing the biological activity of the compound .
相似化合物的比较
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: This compound has acetyl groups at all five positions of the glucose ring and is used in similar applications.
3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-methyl orthoacetate: Another acetylated sugar used in glycobiology research.
The uniqueness of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate lies in its specific acetylation pattern and the presence of the carbonate group, which confer distinct chemical and biological properties.
属性
分子式 |
C13H16O10 |
|---|---|
分子量 |
332.26 g/mol |
IUPAC 名称 |
[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10?,11+,12+/m1/s1 |
InChI 键 |
YVYSWHGJPLCVAV-XHVBXGQNSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H](C2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


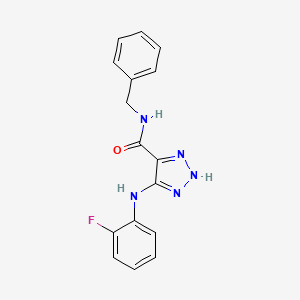

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B14106056.png)
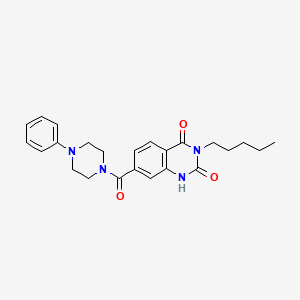
![Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-](/img/structure/B14106065.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106066.png)
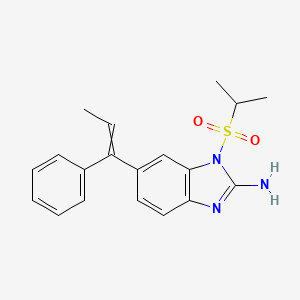
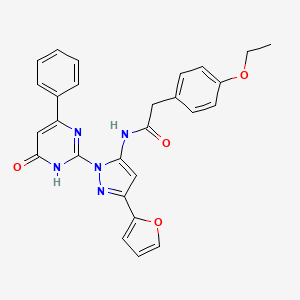
![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14106107.png)
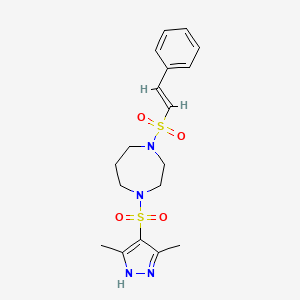
![8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B14106113.png)
![3-(2-chlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106128.png)
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106136.png)
